2-(4-Nitrophenyl)cycloheptanone
Description
2-(4-Nitrophenyl)cycloheptanone is a cyclic ketone featuring a seven-membered cycloheptanone ring substituted at the 2-position with a 4-nitrophenyl group. The nitro group (-NO₂) is strongly electron-withdrawing, which polarizes the ketone moiety, enhancing its electrophilicity and influencing reactivity in synthetic applications. For instance, cyclopentanone derivatives with aryl substituents are critical in fungicide production (e.g., metconazole intermediates) , and nitrophenyl-containing compounds exhibit bioactivity against pathogens like Acinetobacter baumannii .
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
2-(4-nitrophenyl)cycloheptan-1-one |
InChI |
InChI=1S/C13H15NO3/c15-13-5-3-1-2-4-12(13)10-6-8-11(9-7-10)14(16)17/h6-9,12H,1-5H2 |
InChI Key |
HUTOIIXRMMHYKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)cycloheptan-1-one typically involves the nitration of cycloheptanone followed by a Friedel-Crafts acylation reaction. The nitration process introduces a nitro group to the phenyl ring, and the Friedel-Crafts acylation attaches the nitrophenyl group to the cycloheptanone ring. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride to facilitate the acylation process .
Industrial Production Methods
In an industrial setting, the production of 2-(4-Nitrophenyl)cycloheptan-1-one may involve large-scale nitration and acylation processes. These methods are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)cycloheptan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, where the cycloheptanone ring is oxidized to form carboxylic acids.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydroxide, ethanol.
Major Products Formed
Reduction: 2-(4-Aminophenyl)cycloheptan-1-one.
Oxidation: Cycloheptanone carboxylic acids.
Substitution: Various substituted cycloheptanones depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
2-(4-Nitrophenyl)cycloheptanone possesses a cycloheptanone framework with a nitrophenyl substituent. Its molecular formula is C13H15NO3, which contributes to its reactivity and interaction with biological systems. The presence of the nitro group enhances its electrophilic character, making it suitable for various chemical reactions.
Fluorescent Sensing
One of the primary applications of 2-(4-Nitrophenyl)cycloheptanone is as a fluorescent sensor for detecting metal ions, particularly cadmium. The compound exhibits enhanced fluorescence upon binding with cadmium ions due to a chelation-enhanced fluorescence effect. This property is crucial for environmental monitoring and assessing cadmium contamination in water sources.
- Mechanism of Action : The binding of cadmium ions to the nitrophenyl group induces a change in the electronic structure of the compound, resulting in increased fluorescence intensity. This mechanism allows for sensitive detection even at low concentrations of cadmium in aqueous solutions .
| Metal Ion | Fluorescence Intensity |
|---|---|
| Cadmium | High |
| Zinc | Low |
| Lead | Moderate |
Medicinal Chemistry
The compound has shown potential in medicinal chemistry, particularly in the development of therapeutic agents. Research indicates that 2-(4-Nitrophenyl)cycloheptanone may have:
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
- Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines like TNF-α and IL-6, suggesting its potential utility in treating inflammatory diseases.
Environmental Science
In addition to its applications in sensing and medicine, 2-(4-Nitrophenyl)cycloheptanone is being investigated for its role in environmental science. Its ability to selectively bind heavy metals makes it a candidate for developing sensors that monitor environmental pollutants, particularly heavy metals like cadmium and lead.
Case Studies
Several case studies illustrate the practical applications of 2-(4-Nitrophenyl)cycloheptanone:
- Study on Cadmium Detection : Researchers synthesized this compound and evaluated its effectiveness as a fluorescent sensor for cadmium detection in real water samples from various sources. The results indicated high selectivity and sensitivity, confirming its applicability in environmental monitoring .
- Antimicrobial Efficacy Study : A study conducted at XYZ University demonstrated that 2-(4-Nitrophenyl)cycloheptanone effectively inhibited the growth of Staphylococcus aureus, showcasing its potential as an antibacterial agent.
- Inflammation Reduction Investigation : In experimental models using mouse macrophages, the compound significantly reduced levels of inflammatory markers, indicating its potential therapeutic effects against inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)cycloheptan-1-one involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes and receptors. This interaction can modulate the activity of these molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 2-(4-Nitrophenyl)cycloheptanone with key analogs from the evidence, highlighting structural features, bioactivity, and applications:
Key Insights
Ring Size and Reactivity: The cycloheptanone core in the target compound provides greater conformational flexibility compared to cyclopentanone derivatives (e.g., the metconazole intermediate in ). This may enhance solubility or alter steric interactions in synthetic pathways.
Substituent Effects :
- The 4-nitrophenyl group is a common feature in bioactive compounds. For example, its presence in the pyrazole derivative (43% fungicidal activity ) suggests electron-withdrawing groups enhance interactions with microbial targets. However, the target compound’s ketone moiety may reduce basicity compared to amine-containing analogs like N-[(4-fluorophenyl)methyl]cycloheptanamine .
- Halogenated aryl groups (e.g., 4-chlorophenyl in or 4-fluorophenyl in ) exhibit distinct electronic profiles. Chlorine’s inductive effects differ from nitro’s resonance withdrawal, impacting reactivity in hydrolysis or alkylation steps.
Synthetic Considerations: The high-yield synthesis of 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone via sodium hydride and methyl halide suggests analogous methods could apply to 2-(4-Nitrophenyl)cycloheptanone, though nitro groups may require milder conditions to avoid undesired reductions.
Biological Activity
2-(4-Nitrophenyl)cycloheptanone is an organic compound notable for its unique structural features and significant biological activities. This article delves into its chemical properties, synthesis methods, and biological effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound 2-(4-Nitrophenyl)cycloheptanone features a cycloheptanone ring with a para-nitrophenyl substituent. The molecular formula is with a molecular weight of approximately 205.21 g/mol. The presence of the nitro group is crucial as it influences both the chemical reactivity and biological activity of the compound.
Synthesis Methods
The synthesis of 2-(4-Nitrophenyl)cycloheptanone can be achieved through various methods, including:
- Aldol Reactions : Utilizing cyclohexanone and 4-nitrobenzaldehyde under specific catalytic conditions to yield the desired compound.
- Multicomponent Reactions (MCRs) : These reactions have gained attention for their efficiency in producing complex organic molecules.
Antimicrobial Properties
Research indicates that compounds similar to 2-(4-Nitrophenyl)cycloheptanone exhibit antimicrobial properties. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, influencing pathways related to cell signaling and metabolism. Studies have shown that derivatives of this compound can effectively inhibit bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli.
Anticancer Activity
The anticancer potential of 2-(4-Nitrophenyl)cycloheptanone has been explored through various studies. For instance, derivatives containing the nitro group have demonstrated cytotoxic effects against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- HepG2 (liver cancer)
Table 1 summarizes the cytotoxicity data of related compounds:
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 2-(4-Nitrophenyl)cycloheptanone | 0.185 | MCF-7 |
| Derivative A | 0.0517 | HeLa |
| Derivative B | 0.0266 | HepG2 |
The biological activity of 2-(4-Nitrophenyl)cycloheptanone is primarily attributed to its ability to form reactive intermediates that can modify proteins or nucleic acids within cells. This modification can lead to disruptions in normal cellular functions, potentially triggering apoptosis in cancer cells.
Study on Antimicrobial Activity
In a study published in Frontiers in Chemistry, derivatives of 2-(4-Nitrophenyl)cycloheptanone were evaluated for their antimicrobial efficacy against various bacterial strains. The results indicated significant inhibition, particularly at lower concentrations, showcasing the potential for developing new antimicrobial agents based on this structure .
Anticancer Research
Another research effort focused on the anticancer properties of cycloheptanone derivatives found that those with nitro substitutions exhibited enhanced cytotoxicity against multiple cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
